

ACT-672125: A Comparative Analysis of Cross- Reactivity with Other Chemokine Receptors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of **ACT-672125**, a potent and selective CXCR3 antagonist, against a panel of other chemokine receptors. The data presented is crucial for assessing the selectivity profile and potential off-target effects of this compound in preclinical and clinical research.

Executive Summary

ACT-672125 is a novel benzimidazolo-thiazole derivative identified as a potent antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2] CXCR3 and its ligands, CXCL9, CXCL10, and CXCL11, play a critical role in the recruitment of activated T cells to sites of inflammation, making it a key target for the treatment of autoimmune diseases.[1] This document summarizes the cross-reactivity profile of ACT-672125 against other chemokine receptors, providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. The provided data demonstrates a high selectivity of ACT-672125 for CXCR3 with minimal cross-reactivity to other tested chemokine receptors at concentrations up to 10 μM.

Cross-Reactivity Profile of ACT-672125

The selectivity of **ACT-672125** was evaluated against a panel of human chemokine receptors using radioligand binding assays. The following table summarizes the percentage of inhibition of radioligand binding at a concentration of 10 μ M of **ACT-672125**.



Receptor	Radioligand	% Inhibition at 10 μM ACT- 672125
CCR1	[125I]-CCL3	15
CCR2	[125I]-CCL2	8
CCR3	[125I]-CCL11	22
CCR4	[125I]-CCL17	-5
CCR5	[125I]-CCL4	12
CCR6	[125I]-CCL20	18
CCR7	[125I]-CCL19	10
CCR8	[125I]-CCL1	2
CXCR1	[125I]-CXCL8	25
CXCR2	[125I]-CXCL8	19
CXCR4	[125I]-CXCL12	7

Data sourced from the supplementary information of "Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of **ACT-672125**".

Experimental Protocols Radioligand Binding Assays for Chemokine Receptor Panel

Objective: To determine the in vitro binding affinity of **ACT-672125** to a panel of human chemokine receptors.

Materials:

 Membranes from CHO-K1 or HEK-293 cells stably expressing the respective human chemokine receptor.



- Radioligands: [125I]-CCL3 (for CCR1), [125I]-CCL2 (for CCR2), [125I]-CCL11 (for CCR3), [125I]-CCL17 (for CCR4), [125I]-CCL4 (for CCR5), [125I]-CCL20 (for CCR6), [125I]-CCL19 (for CCR7), [125I]-CCL1 (for CCR8), [125I]-CXCL8 (for CXCR1 and CXCR2), [125I]-CXCL12 (for CXCR4).
- Assay Buffer: 25 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.5% BSA.
- Test Compound: ACT-672125 dissolved in 100% DMSO.
- 96-well filter plates (GF/C).
- Scintillation fluid.

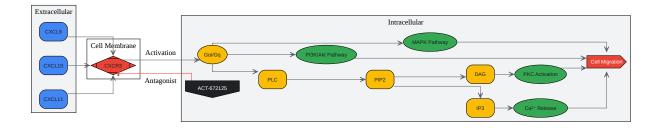
Procedure:

- A solution of ACT-672125 was prepared at a concentration of 10 μM in the assay buffer containing a maximum of 1% DMSO.
- In a 96-well plate, 25 μ L of the test compound solution, 25 μ L of the appropriate radioligand (at a concentration equal to its Kd), and 50 μ L of the cell membrane preparation were mixed.
- The plates were incubated for 60 minutes at room temperature.
- Following incubation, the mixture was transferred to a 96-well filter plate and washed three times with ice-cold assay buffer to separate bound from free radioligand.
- The filters were dried, and 50 μL of scintillation fluid was added to each well.
- The radioactivity was quantified using a scintillation counter.
- Non-specific binding was determined in the presence of a high concentration (1 μ M) of the corresponding unlabeled chemokine.
- The percentage of inhibition was calculated using the formula: (1 (cpm_sample cpm_nonspecific) / (cpm_total cpm_nonspecific)) * 100.

Visualizing Key Processes



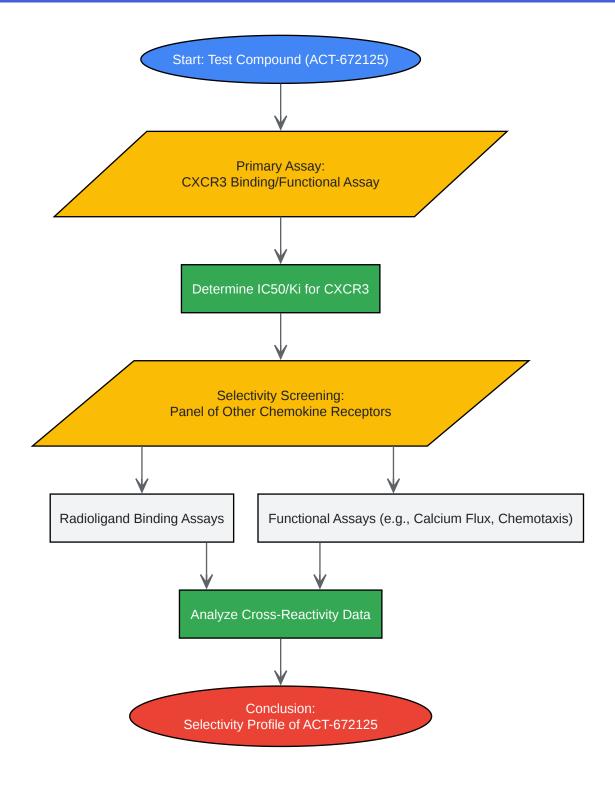
To better understand the context of **ACT-672125**'s function and evaluation, the following diagrams illustrate the CXCR3 signaling pathway and a typical workflow for assessing antagonist selectivity.



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Caption: CXCR3 Signaling Pathway and Inhibition by ACT-672125.





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Caption: Workflow for Assessing Antagonist Selectivity.



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References

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